molecular formula C12H15BrN4O2 B2665858 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine CAS No. 478039-15-5

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

Cat. No. B2665858
CAS RN: 478039-15-5
M. Wt: 327.182
InChI Key: JQLDESJNSBDLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine” is a chemical compound with the molecular formula C12H15BrN4O2 and a molecular weight of 327.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine” is represented by the SMILES string C1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br . This indicates that the compound contains a bromophenoxy group, an ethoxyethyl group, and a 1,2,4-triazol-4-amine group .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The compound has been employed in the synthesis of coordination polymers and metal complexes. For instance, a coordination compound involving nickel(II) was obtained for the first time using this ligand. The complex was characterized through elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction. The coordination agent forms a distorted octahedral structure, with bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen. Isopropanol and chlorine atoms serve as bridges between two metal atoms .

Antibacterial and Antifungal Activities

Hydrazide derivatives, including those containing an aromatic fragment like our compound, exhibit antibacterial and antifungal properties. The specific activity depends on the substituents attached to the benzene ring. These compounds are valuable intermediates for synthesizing novel biologically active derivatives .

Antiviral Potential

Benzotriazole-N-substituted acetohydrazide derivatives have potent antiviral activity. They effectively inhibit glycoprotein B associated with Herpes Simplex Virus-I (HSV-I). The compound’s pronounced binding affinity contributes to its antiviral efficacy .

Cancer Research

While there isn’t direct evidence for this compound’s use in cancer research, its structural features may inspire further investigations. Triazole-containing compounds have been explored for their potential anticancer properties. Researchers could explore the impact of this compound on cancer cell lines or its interaction with relevant biomolecules .

Materials Science and Coordination Polymers

The compound’s ability to form coordination polymers suggests applications in materials science. Researchers can explore its use as a building block for designing functional materials, such as porous frameworks or luminescent materials .

Computational Studies

Given its unique structure, computational studies (such as density functional theory, DFT) could provide insights into its electronic properties, reactivity, and potential interactions with other molecules. These studies can guide further experimental investigations .

properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c13-11-1-3-12(4-2-11)19-8-7-18-6-5-16-17-9-14-15-10-17/h1-4,9-10,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLDESJNSBDLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

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